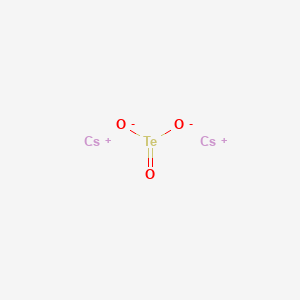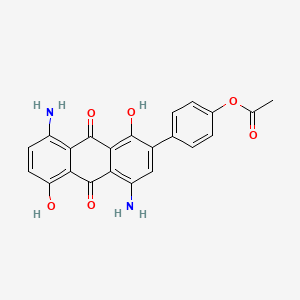
1,5-Diamino-4,8-dihydroxy-3-(4-(acetyloxy)phenyl)-9,10-anthracenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-[[4,8-Diamino-1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthryl]oxy]phenyl acetate is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-[[4,8-Diamino-1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthryl]oxy]phenyl acetate typically involves multi-step organic reactionsThe final step involves the esterification of the phenyl group with acetic acid to form the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the purity and yield of the final product. The process may also involve the use of catalysts to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
p-[[4,8-Diamino-1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthryl]oxy]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The oxo groups can be reduced to form hydroxy derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, hydroxy derivatives, and substituted amino compounds .
Wissenschaftliche Forschungsanwendungen
p-[[4,8-Diamino-1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthryl]oxy]phenyl acetate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of p-[[4,8-Diamino-1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthryl]oxy]phenyl acetate involves its interaction with various molecular targets. The compound’s amino and hydroxy groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diamino-4,8-dihydroxy-9,10-anthraquinone: Shares a similar anthraquinone core but lacks the phenyl acetate group.
4,8-Diamino-1,5-dihydroxy-9,10-dioxo-2-anthryl phenyl benzoate: Similar structure with a benzoate ester instead of an acetate ester.
Uniqueness
The presence of the phenyl acetate group in p-[[4,8-Diamino-1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthryl]oxy]phenyl acetate imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
3753-50-2 |
|---|---|
Molekularformel |
C22H16N2O6 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
[4-(4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracen-2-yl)phenyl] acetate |
InChI |
InChI=1S/C22H16N2O6/c1-9(25)30-11-4-2-10(3-5-11)12-8-14(24)17-19(20(12)27)22(29)16-13(23)6-7-15(26)18(16)21(17)28/h2-8,26-27H,23-24H2,1H3 |
InChI-Schlüssel |
ODMIJAPLDKMEPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


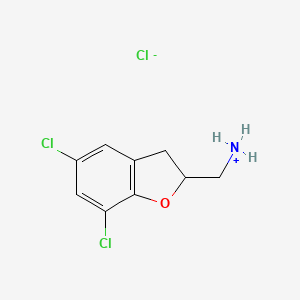
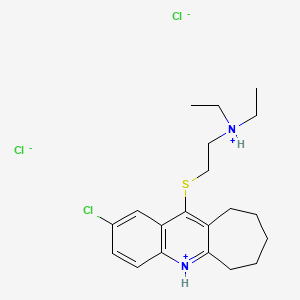
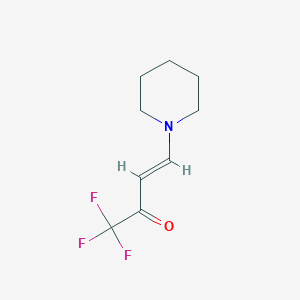
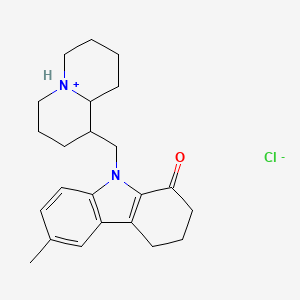

![4-[[[9-(5-Diethylaminopentan-2-yl)purin-6-yl]amino]methyl]benzenesulfonamide](/img/structure/B13731444.png)


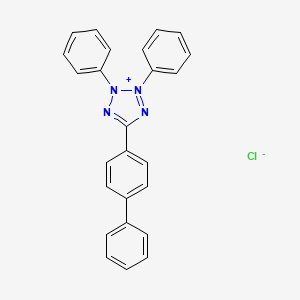
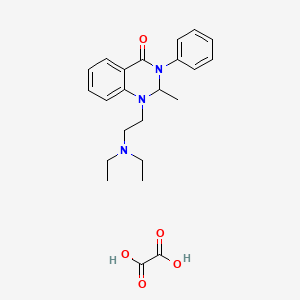
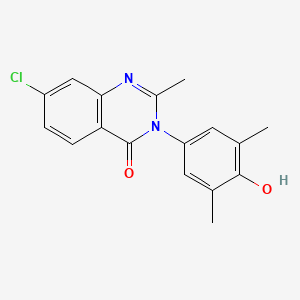
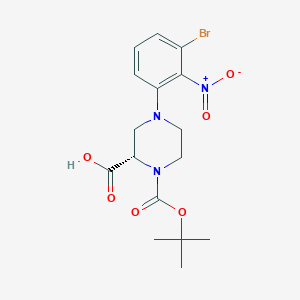
![(1S,2S,3R,5S)-3-(7-((2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13731491.png)
